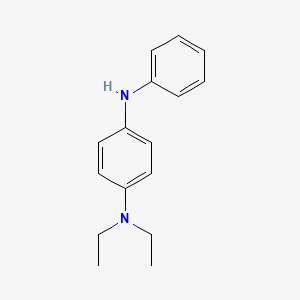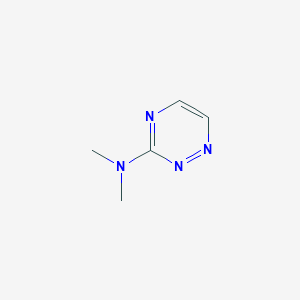
3-Bromo-2,2-dimethylpropyl bromochlorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,2-dimethylpropyl bromochlorophosphate is an organophosphorus compound characterized by the presence of bromine, chlorine, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethylpropyl bromochlorophosphate typically involves the reaction of 3-bromo-2,2-dimethylpropanol with phosphorus oxychloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Bromo-2,2-dimethylpropanol+Phosphorus oxychloride→3-Bromo-2,2-dimethylpropyl bromochlorophosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,2-dimethylpropyl bromochlorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding alcohols and phosphates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and reducing agents like sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted phosphates and bromides.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Hydrolysis: Products include alcohols and phosphates.
Scientific Research Applications
3-Bromo-2,2-dimethylpropyl bromochlorophosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,2-dimethylpropyl bromochlorophosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,2-dimethylpropionic acid
- 3-Bromo-2,2-dimethyl-1-propanol
- Tris(3-bromo-2,2-bis(bromomethyl)propyl) phosphate
Uniqueness
3-Bromo-2,2-dimethylpropyl bromochlorophosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
52463-50-0 |
|---|---|
Molecular Formula |
C5H10Br2ClO2P |
Molecular Weight |
328.36 g/mol |
IUPAC Name |
1-bromo-3-[bromo(chloro)phosphoryl]oxy-2,2-dimethylpropane |
InChI |
InChI=1S/C5H10Br2ClO2P/c1-5(2,3-6)4-10-11(7,8)9/h3-4H2,1-2H3 |
InChI Key |
WAXPIYHHPONHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COP(=O)(Cl)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


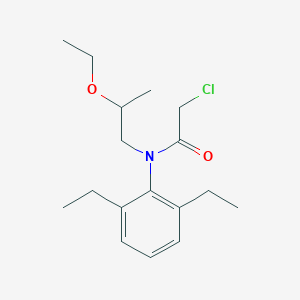


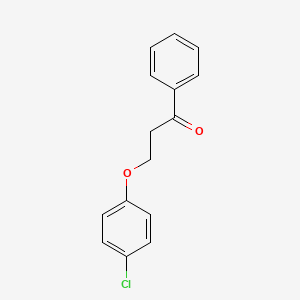
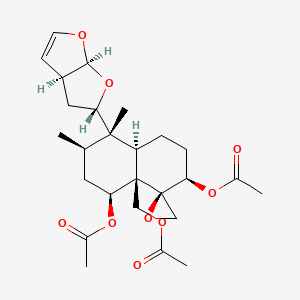
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)

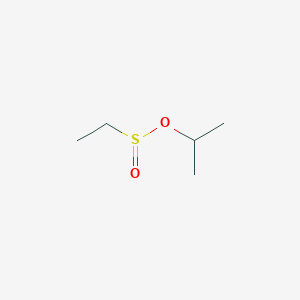
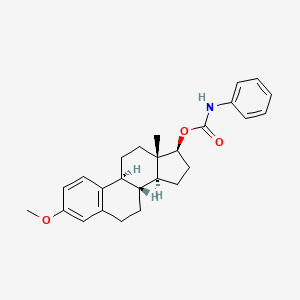
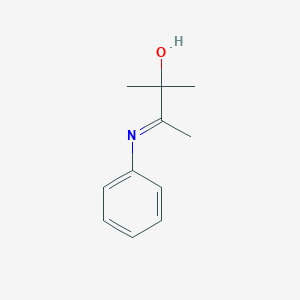
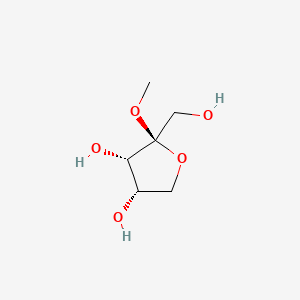
![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
